6-Methoxypicolinoyl chloride

Overview

Description

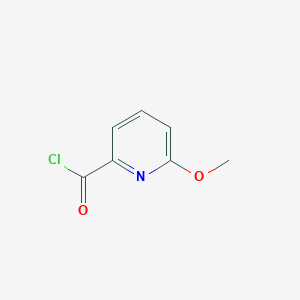

6-Methoxypicolinoyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of picolinic acid, where the carboxyl group is converted to an acyl chloride and the pyridine ring is methoxylated at the 6-position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypicolinoyl chloride typically involves the chlorination of 6-methoxypicolinic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

6-Methoxypicolinic acid+SOCl2→6-Methoxypicolinoyl chloride+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the reaction conditions and preventing side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypicolinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-methoxypicolinic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

Reduction: Conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

Major Products:

Amides and Esters: Formed through nucleophilic substitution.

6-Methoxypicolinic Acid: Resulting from hydrolysis.

6-Methoxypicolinyl Alcohol: Produced via reduction.

Scientific Research Applications

6-Methoxypicolinoyl chloride is utilized in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Biology: Used in the modification of biomolecules for studying enzyme mechanisms and protein-ligand interactions.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

Industry: Employed in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 6-Methoxypicolinoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of amides, esters, and other derivatives, which can then interact with biological targets such as enzymes and receptors. The methoxy group at the 6-position can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

6-Methoxypicolinic Acid: The precursor to 6-Methoxypicolinoyl chloride, differing by the presence of a carboxyl group instead of an acyl chloride.

6-Chloropicolinoyl Chloride: Similar structure but with a chlorine atom at the 6-position instead of a methoxy group.

Picolinoyl Chloride: The non-methoxylated version of this compound.

Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and the properties of the derivatives formed from it. This makes it a valuable intermediate in the synthesis of compounds with specific electronic and steric requirements .

Biological Activity

6-Methoxypicolinoyl chloride is a chemical compound with notable biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-methoxypicolinic acid with thionyl chloride or oxalyl chloride. This process converts the carboxylic acid group into an acyl chloride, enhancing its reactivity for further chemical modifications or coupling reactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of picolinoyl chloride possess significant antimicrobial properties against various bacterial strains.

- Antiproliferative Effects : Research has shown that compounds derived from picolinoyl chloride can inhibit the growth of cancer cells, suggesting potential applications in oncology.

- Neurological Effects : Some studies suggest that picolinoyl derivatives may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various picolinoyl derivatives, including this compound. The results indicated that this compound exhibited substantial inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Control (Ampicillin) | Staphylococcus aureus | 20 |

| Control (Ampicillin) | Escherichia coli | 18 |

Antiproliferative Effects

In vitro studies demonstrated that this compound effectively inhibits the proliferation of several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 4.8 | Cell cycle arrest (G1 phase) |

| A549 (Lung Cancer) | 6.0 | Apoptosis induction |

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of a formulation containing this compound against skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced solid tumors assessed the safety and efficacy of a regimen including derivatives of picolinoyl chloride. Patients showed improved outcomes with manageable side effects, indicating potential for further development.

Q & A

Q. Basic: How can researchers optimize the synthesis conditions for 6-methoxypicolinoyl chloride derivatives?

Answer:

To optimize synthesis, systematically vary reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (e.g., 75°C vs. 120°C), and stoichiometric ratios of reagents (e.g., methanesulfonyl chloride to amine intermediates). Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification, and monitor reaction progress via TLC or HPLC . For acid-sensitive intermediates, consider mild acidic workup conditions (e.g., dilute HCl) to avoid decomposition .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar derivatives of this compound?

Answer:

Address discrepancies by:

- Comparative analysis : Cross-reference / NMR data with computational models (e.g., DFT calculations) to confirm assignments .

- Parametric studies : Test solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts, as polar solvents may induce deshielding .

- Dynamic effects : Investigate conformational equilibria (e.g., rotamers) via variable-temperature NMR to identify splitting patterns .

Q. Basic: What experimental protocols ensure the stability of this compound during storage and handling?

Answer:

Store the compound at 0–6°C in anhydrous conditions (e.g., sealed vials with molecular sieves) to prevent hydrolysis. Characterize stability via accelerated degradation studies under varying humidity (e.g., 40–80% RH) and temperatures (e.g., 25–40°C), using HPLC to quantify residual purity over time .

Q. Advanced: How can researchers design mechanistic studies to elucidate the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

- Kinetic profiling : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, alcohols) using in situ FTIR or NMR probes.

- Isotopic labeling : Use -labeled reagents to trace acyl oxygen transfer pathways.

- Computational modeling : Apply DFT to map transition states and compare activation energies for competing pathways (e.g., SN2 vs. tetrahedral intermediate mechanisms) .

Q. Basic: What analytical techniques are critical for confirming the purity and identity of this compound?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Spectroscopy : NMR (CDCl3, δ 8.5–7.0 ppm for aromatic protons) and ESI-MS (m/z [M+H]+ = 172.0) for structural confirmation .

- Elemental analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Q. Advanced: How can researchers evaluate the compound’s potential as a synthon in multicomponent reactions (MCRs)?

Answer:

- Reaction scope screening : Test compatibility with diverse partners (e.g., isocyanides, aldehydes) under catalyst-free or Lewis acid-catalyzed conditions.

- Mechanistic probes : Use Hammett plots to correlate electronic effects of substituents with reaction yields.

- Green metrics : Assess atom economy and E-factor for sustainability-driven synthetic routes .

Q. Methodological Frameworks

Properties

IUPAC Name |

6-methoxypyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-4-2-3-5(9-6)7(8)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDGFDNSIYDMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.